molecular formula C18H25N3O2 B7194226 N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide

N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide

Cat. No.: B7194226
M. Wt: 315.4 g/mol
InChI Key: BPLWOVSRVIFCHI-UHFFFAOYSA-N
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Description

N-[3-(6,6-dimethyl-3-azabicyclo[310]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-17(2,3)16(23)20-14-6-7-19-8-11(14)15(22)21-9-12-13(10-21)18(12,4)5/h6-8,12-13H,9-10H2,1-5H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLWOVSRVIFCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C(=O)C3=C(C=CN=C3)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide involves several steps, starting with the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. One efficient method for synthesizing this bicyclic structure is through the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques, which enhance the efficiency and scalability of the process. The use of advanced catalytic systems and automated reactors can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as viral proteases. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses. The bicyclic structure is crucial for binding to the active site of the protease, blocking its function and disrupting the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide is unique due to its specific combination of a pyridine ring and a bicyclic hexane structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents.

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